
N-(2-phenylethyl)-2-(4,5,6-trimethylpyrimidin-2-yl)sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-389591 is a chemical compound that has garnered interest in scientific research due to its potential applications in various fields. This compound is known for its unique chemical structure and properties, which make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-389591 involves a series of chemical reactions that require specific reagents and conditions. The exact synthetic route may vary depending on the desired purity and yield of the compound. Typically, the synthesis involves the use of organic solvents, catalysts, and controlled reaction temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of WAY-389591 may involve large-scale chemical reactors and advanced purification techniques to obtain the compound in high purity. The process may include steps such as crystallization, distillation, and chromatography to isolate and purify the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
WAY-389591 can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced form.
Substitution: WAY-389591 can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce different reduced forms of the compound.
Scientific Research Applications
WAY-389591 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and disease treatment.
Industry: WAY-389591 is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of WAY-389591 involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
WAY-389591 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
WAY-385995: Known for its use in the study of amyloid diseases and synucleinopathies.
WAY-386017: Another compound with similar structural features but different applications.
The uniqueness of WAY-389591 lies in its specific chemical structure and the range of applications it offers in various fields of research.
Properties
Molecular Formula |
C17H21N3OS |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-(2-phenylethyl)-2-(4,5,6-trimethylpyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C17H21N3OS/c1-12-13(2)19-17(20-14(12)3)22-11-16(21)18-10-9-15-7-5-4-6-8-15/h4-8H,9-11H2,1-3H3,(H,18,21) |
InChI Key |
IPMJHYLFJJUQSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N=C1C)SCC(=O)NCCC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


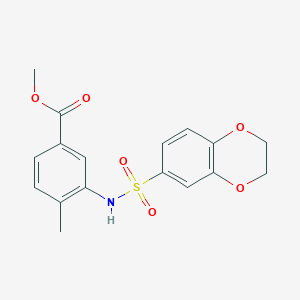
![(6,8,9-Trimethyl-4-phenyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol](/img/structure/B10809952.png)
![3-[Benzyl(methyl)amino]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B10809961.png)
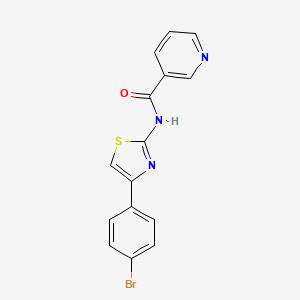
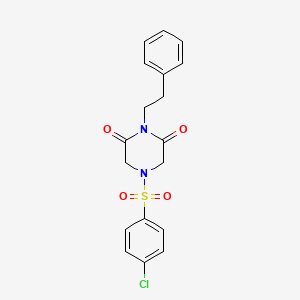
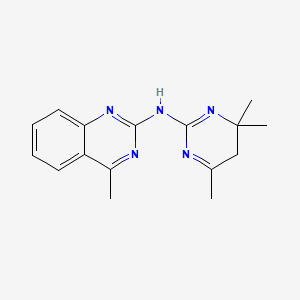
![N-[2-(difluoromethoxy)phenyl]-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide](/img/structure/B10809993.png)
![3-{2,5-Dioxo-3-[4-(propan-2-yloxy)phenyl]pyrrolidin-1-yl}benzoic acid](/img/structure/B10809998.png)
![N-[3-cyano-5-ethyl-4-(furan-2-yl)-6-propylpyridin-2-yl]acetamide](/img/structure/B10810005.png)
![N-propyl-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B10810006.png)
![3-(4-chlorophenyl)sulfanyl-N-[3-(dimethylsulfamoyl)phenyl]propanamide](/img/structure/B10810011.png)
![1-(Dimethylamino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B10810022.png)
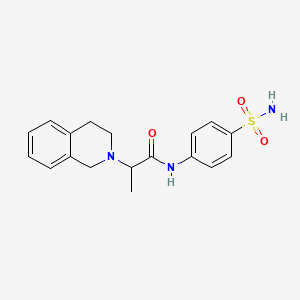
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(2-methoxyethyl)-4-oxoquinazolin-2-yl]sulfanylpropanamide](/img/structure/B10810031.png)
